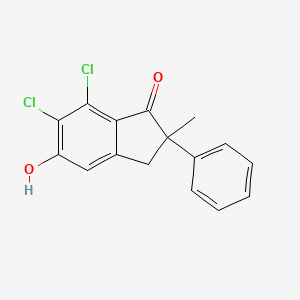
6,7-Dichloro-5-hydroxy-2-methyl-2-phenylindan-1-one
Cat. No. B8751100
Key on ui cas rn:
57509-50-9
M. Wt: 307.2 g/mol
InChI Key: FNKRIDAPUUDBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04012524
Procedure details


2-Phenyl-2-methyl-5-methoxy-6,7-dichloro-1-indanone (4.94 g., 0.015 mole) is mixed with pyridine hydrochloride (50 g.) and the mixture is heated at 175° C. for 1 hour, then poured into water (500 ml.) and the product is collected and crystallized from ethanol:water, 2:1 to obtain 2-phenyl-2-methyl-5-hydroxy-6,7-dichloro-1-indanone, m.p. 194°-6° C.
Quantity
4.94 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2([CH3:21])[CH2:15][C:14]3[C:9](=[C:10]([Cl:19])[C:11]([Cl:18])=[C:12]([O:16]C)[CH:13]=3)[C:8]2=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.N1C=CC=CC=1>O>[C:1]1([C:7]2([CH3:21])[CH2:15][C:14]3[C:9](=[C:10]([Cl:19])[C:11]([Cl:18])=[C:12]([OH:16])[CH:13]=3)[C:8]2=[O:20])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.94 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1(C(C2=C(C(=C(C=C2C1)OC)Cl)Cl)=O)C
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
175 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1(C(C2=C(C(=C(C=C2C1)O)Cl)Cl)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
